molecular formula C10H14O B14700160 Octahydro-1H-2,5-methanoinden-1-one CAS No. 20497-72-7

Octahydro-1H-2,5-methanoinden-1-one

Cat. No.: B14700160
CAS No.: 20497-72-7
M. Wt: 150.22 g/mol
InChI Key: XGTCUZLPFBVCNL-UHFFFAOYSA-N
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Description

Octahydro-1H-2,5-methanoinden-1-one is a bicyclic ketone featuring a fused cyclohexane and cyclopentane system with a methano bridge spanning positions 2 and 3. This scaffold is integral to phragmalin-type limonoids, natural products with notable pharmacological activities such as anti-HIV, anti-cancer, and anti-malarial properties . Its synthesis is challenging due to the strained caged architecture, requiring strategic disconnections and stereocontrol during bond formation .

Properties

CAS No.

20497-72-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

tricyclo[4.3.1.03,8]decan-2-one

InChI

InChI=1S/C10H14O/c11-10-8-4-6-1-2-9(10)7(3-6)5-8/h6-9H,1-5H2

InChI Key

XGTCUZLPFBVCNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC1CC(C3)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-2,5-methanoinden-1-one typically involves the hydrogenation of indanone derivatives. One common method is the catalytic hydrogenation of 1-indanone using a palladium catalyst under high pressure and temperature conditions . Another approach involves the Diels-Alder reaction followed by hydrogenation to achieve the desired tricyclic structure .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-2,5-methanoinden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, alkanes, carboxylic acids, and substituted ketones .

Scientific Research Applications

Octahydro-1H-2,5-methanoinden-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octahydro-1H-2,5-methanoinden-1-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Octahydro-5H-4,7-methanoinden-5-one (CAS 13380-94-4)

  • Structure: Similar bicyclic framework but with a methano bridge spanning positions 4 and 7 instead of 2 and 4.
  • Formula: C₁₀H₁₄O (vs. C₉H₁₄O for the 2,5-methano derivative) .
  • Applications: Primarily serves as a synthetic intermediate for tricyclic terpenoids.
  • Synthesis: Less steric strain compared to the 2,5-methano isomer, enabling milder reaction conditions .

trans-Octahydro-1H-inden-1-one (CAS 16783-22-5)

  • Structure: Lacks the methano bridge, featuring a simpler bicyclic indenone system.
  • Formula: C₉H₁₄O (same molecular formula as the 2,5-methano derivative but distinct connectivity) .
  • Applications: Used in fragrance synthesis and as a model compound for studying hydrogenation reactions. No reported pharmacological relevance .
  • Stereochemical Notes: The trans configuration reduces ring strain but eliminates the bioactive caged topology critical to limonoids .

Functionalized Derivatives: 4-[(Methylamino)methyl]octahydro-1H-2,5-methanoinden-4-ol

  • Structure: Retains the 2,5-methano bridge but includes hydroxyl and methylamino groups at position 4.
  • Formula: C₁₂H₂₁NO .
  • Applications: Demonstrates how functionalization enhances bioactivity.

Pharmacological Relevance

  • 2,5-Methano Derivatives: Directly associated with limonoids like xyloccensin O, which exhibit anti-viral and anti-cancer activities .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Bridge Position Key Applications Pharmacological Activity
Octahydro-1H-2,5-methanoinden-1-one N/A C₉H₁₄O 2,5 Limonoid synthesis Anti-cancer, anti-HIV
Octahydro-5H-4,7-methanoinden-5-one 13380-94-4 C₁₀H₁₄O 4,7 Synthetic intermediate None reported
trans-Octahydro-1H-inden-1-one 16783-22-5 C₉H₁₄O None Fragrance synthesis None reported
4-[(Methylamino)methyl]-derivative N/A C₁₂H₂₁NO 2,5 Drug development Under investigation

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